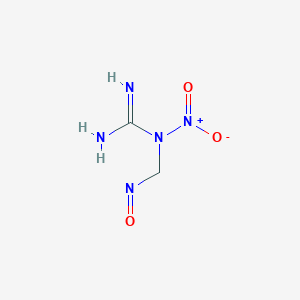![molecular formula C20H25N3O2 B1259433 (2S)-1',3'-dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B1259433.png)
(2S)-1',3'-dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1',3'-dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one, also known as MK-912, is a small molecule drug that acts as an adrenergic receptor alpha-2 antagonist. It was initially developed by Merck Sharp & Dohme Corp. The compound has a molecular formula of C20H26ClN3O2 and is known for its high affinity and selectivity for alpha-2 adrenoceptors .
Análisis De Reacciones Químicas
(2S)-1',3'-dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reference standard in studies involving adrenergic receptor antagonists.
Biology: It is used to investigate the role of alpha-2 adrenoceptors in various biological processes.
Industry: The compound’s high selectivity and affinity for alpha-2 adrenoceptors make it valuable in the development of new drugs targeting these receptors.
Mecanismo De Acción
(2S)-1',3'-dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one exerts its effects by antagonizing alpha-2 adrenoceptors. These receptors are involved in regulating neurotransmitter release, blood pressure, and other physiological processes. By blocking these receptors, this compound can modulate the release of norepinephrine and other neurotransmitters, leading to its therapeutic effects .
Comparación Con Compuestos Similares
(2S)-1',3'-dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one is unique in its high affinity and selectivity for alpha-2 adrenoceptors. Similar compounds include:
Yohimbine: A non-selective alpha-2 antagonist with lower affinity compared to this compound.
RX821002: Another alpha-2 antagonist with high affinity but less selectivity.
Compared to these compounds, this compound offers a higher degree of selectivity for alpha-2 adrenoceptors, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H25N3O2 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
(2S)-1',3'-dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one |
InChI |
InChI=1S/C20H25N3O2/c1-21-11-8-20(22(2)19(21)24)9-12-23-10-7-15-14-5-3-4-6-17(14)25-18(15)16(23)13-20/h3-6,16H,7-13H2,1-2H3/t16?,20-/m1/s1 |
Clave InChI |
JRDUBBHIPPPSLP-OTOKDRCRSA-N |
SMILES isomérico |
CN1CC[C@]2(CCN3CCC4=C(C3C2)OC5=CC=CC=C45)N(C1=O)C |
SMILES canónico |
CN1CCC2(CCN3CCC4=C(C3C2)OC5=CC=CC=C45)N(C1=O)C |
Sinónimos |
1',3'-dimethylspiro(1,3,4,5',6,6',7,12b-octahydro-2H-benzo(b)furo(2,3-a)quinolizine)-2,4'-pyrimidin-2'-one L 657,743 L 657743 L-657,743 L-657,743-002W MK 912 MK-912 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


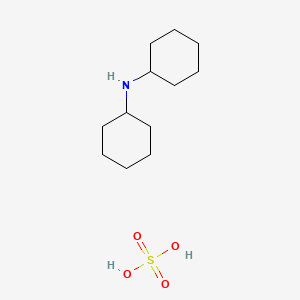
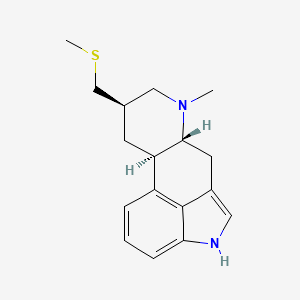
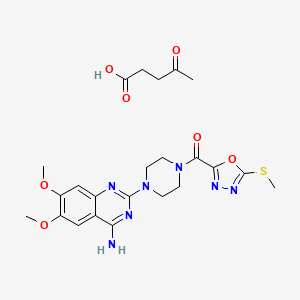
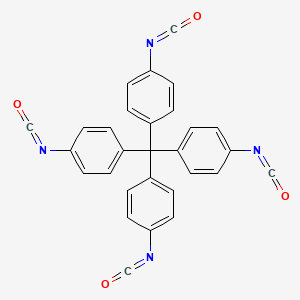

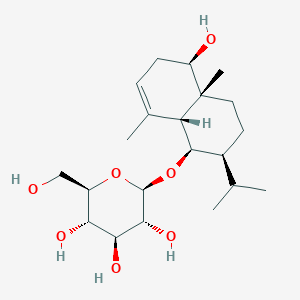
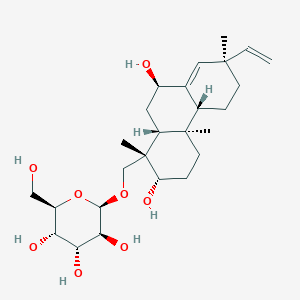
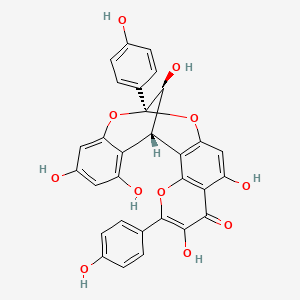

![2-bromo-N-[2-(7-hydroxy-1-naphthalenyl)ethyl]acetamide](/img/structure/B1259368.png)
![[(2R,3S,4S,5R,7S,9S,10S,11R,12S,13R)-12-[(2R,4R,5S,6S)-5-acetyloxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-hydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-10-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-oxacyclotetradec-4-yl] acetate](/img/structure/B1259369.png)

![beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine](/img/structure/B1259372.png)
